N-cyclopropyl-4-methylpyrimidin-2-amine
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Overview
Description
N-cyclopropyl-4-methylpyrimidin-2-amine is a chemical compound with the molecular formula C8H11N3 It is characterized by a cyclopropyl group attached to a 4-methyl-pyrimidin-2-yl moiety, which is further connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyrimidine ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Cyclopropyl Group Attachment: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-cyclopropyl-4-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or modulating its function. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
N-cyclopropyl-4-methylpyrimidin-2-amine can be compared with other similar compounds, such as:
Cyclopropyl-(4-chloro-pyrimidin-2-yl)-amine: Similar structure but with a chlorine atom instead of a methyl group, which may result in different chemical reactivity and biological activity.
Cyclopropyl-(4-ethyl-pyrimidin-2-yl)-amine: Contains an ethyl group instead of a methyl group, potentially affecting its steric and electronic properties.
Cyclopropyl-(4-methyl-pyridine-2-yl)-amine: Pyridine ring instead of a pyrimidine ring, which may influence its chemical behavior and interaction with biological targets.
Properties
IUPAC Name |
N-cyclopropyl-4-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-4-5-9-8(10-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTDZPOEMSZJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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